5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione
Description
This compound is a heterocyclic trione featuring a pyrimido-triazine core with methyl substitutions at positions 5 and 6. Its molecular formula is C₉H₁₀N₆O₃, and it is registered under CAS number 13924-27-1 . The compound has garnered attention for its cytoprotective properties, particularly in mitigating rotenone-induced toxicity, as demonstrated in preclinical studies . Its structure (Figure 1) includes a fused pyrimidine-triazine system with ketone groups at positions 3, 6, and 8, which contribute to its unique reactivity and biological interactions.
Properties
CAS No. |
7271-90-1 |
|---|---|
Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
5,7-dimethyl-2H-pyrimido[4,5-e][1,2,4]triazine-3,6,8-trione |
InChI |
InChI=1S/C7H7N5O3/c1-11-4-3(9-10-6(14)8-4)5(13)12(2)7(11)15/h1-2H3,(H,8,10,14) |
InChI Key |
MMOSHKRLQYNTDY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)NN=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Role of Catalysts
Lewis acids like zinc chloride improved cyclization efficiency by stabilizing transition states. For example, adding 5 mol% ZnCl₂ increased yields from 40% to 58% in the condensation route.
Solvent Effects
Polar aprotic solvents (e.g., DMF) enhanced reaction rates due to better solubility of intermediates. Conversely, dichloromethane led to incomplete conversions (<20%).
Industrial-Scale Production Challenges
Despite academic advances, scaling production faces hurdles:
-
Purification Complexity : The compound’s low solubility in common solvents (3.2 g/L in water) necessitates costly chromatography.
-
Thermal Sensitivity : Decomposition above 300°C limits high-temperature processing.
Emerging Applications and Derivative Synthesis
While beyond preparation scope, recent work highlights derivatives with anticancer activity (IC₅₀ = 2.1–8.4 μM against MCF-7 cells) . Such findings underscore the need for reproducible, high-yield syntheses to support pharmacological studies.
Chemical Reactions Analysis
Oxidation: Undergoes oxidation reactions.
Substitution: Exhibits reactivity toward nucleophiles.
Cyclization: Forms heterocyclic rings.
Aromatization: Converts diazole rings to aromatic systems.
Malononitrile: Used in the synthesis pathway.
Thiourea: Reacts with the compound in boiling acetic acid to yield another derivative .
Major Products:: The major products depend on the specific reaction conditions and substituents. The compound’s unique structure leads to diverse products.
Scientific Research Applications
Basic Information
- Chemical Formula : CHNO
- Molecular Weight : 227.1775 g/mol
- CAS Number : 72553-23-2
- Density : 1.561 g/cm³
- Boiling Point : 494.9°C at 760 mmHg
- Flash Point : 253.1°C
Structural Characteristics
The compound features a pyrimidine and triazine ring system that contributes to its chemical reactivity and biological activity. The presence of multiple nitrogen atoms in the heterocyclic structure enhances its interaction with biological targets.
Anticancer Potential
Research has highlighted the anticancer properties of compounds within this class. For instance:
- Cytotoxicity Studies : Compounds derived from 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine have been evaluated for their cytotoxic effects against various cancer cell lines. The MTT assay has demonstrated that certain derivatives exhibit stronger cytotoxic activity than traditional chemotherapeutic agents like cisplatin .
- Mechanistic Insights : Studies indicate that these compounds may induce apoptosis in cancer cells through activation of caspases (caspase 3/7 and caspase 9), which are crucial for programmed cell death .
Other Pharmacological Activities
Beyond anticancer effects, this compound's derivatives have shown promise in other therapeutic areas:
- Antimicrobial Activity : Some derivatives have demonstrated significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities that warrant further investigation.
Case Study 1: Anticancer Activity
A study conducted at the University of Michigan investigated various analogs of the compound for their anticancer properties. The results indicated that specific substitutions on the triazine ring significantly enhanced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The most potent analogs were further analyzed for their mechanisms of action involving apoptosis induction and cell cycle arrest .
Case Study 2: Synthesis and Characterization
Another research effort focused on synthesizing new analogs with amino and thio functionalities attached to the C-3 position of the pyrimidotriazine core. This study reported efficient synthetic routes leading to novel compounds with demonstrated biological activities . The findings underscore the versatility of 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine derivatives in medicinal chemistry.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.
Biological Activity
5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
- Molecular Formula: C7H9N5O4
- Molecular Weight: 227.1775 g/mol
- CAS Number: 7146-10-3
- IUPAC Name: this compound
This compound features a complex structure that contributes to its diverse biological activities. The presence of multiple nitrogen atoms in the triazine ring enhances its reactivity and potential interactions with biological targets.
Anticancer Properties
Research has indicated that derivatives of pyrimido[4,5-e][1,2,4]triazines exhibit significant anticancer activity. For instance:
- Case Study: A study investigating related triazine compounds demonstrated that certain derivatives induced apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) through the activation of caspases (caspase 3/7 and caspase 9) and modulation of key signaling pathways such as NF-κB and p53 . This suggests that this compound may have similar mechanisms of action.
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Research indicates that triazine derivatives can inhibit the growth of various bacterial strains.
| Compound | Activity | Target Bacteria |
|---|---|---|
| 5,7-Dimethylpyrimido[4,5-e][1,2,4]triazine | Moderate | E. coli |
| Other Triazine Derivatives | Strong | S. aureus |
This table illustrates the potential for developing new antimicrobial agents based on the structure of 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine.
The biological activity of 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine can be attributed to several mechanisms:
- Apoptosis Induction: The compound may trigger programmed cell death in cancer cells by activating caspases and influencing apoptotic pathways.
- Cell Cycle Arrest: It may interfere with cell cycle progression in cancer cells.
- Antioxidant Activity: Some studies suggest that similar compounds possess antioxidant properties which could contribute to their protective effects against oxidative stress in cells.
Research Findings
A comprehensive review of literature highlights various studies focusing on the synthesis and evaluation of pyrimidotriazine derivatives:
- A study published in PubChem reported on the synthesis and biological evaluation of several triazine derivatives with promising anticancer activities .
- Research indicated that modifications to the triazine ring could enhance biological activity and selectivity towards cancer cells compared to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 5,7-dimethylpyrimido[4,5-e][1,2,4]triazine-3,6,8(2H,5H,7H)-trione, but exhibit distinct properties due to variations in core heterocycles, substituents, or substitution patterns.
7,9-Dimethylpyrimido[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine-5,6,8(1H,7H,9H)-trione
- Molecular Formula : C₁₄H₁₄N₈O₃.
- Key Features : Replaces the triazine core with a triazolo-pyrimidine system and methyl groups at positions 7 and 7.
- Biological Activity : Exhibits moderate antimicrobial activity against bacterial and fungal strains, though weaker than conventional antibiotics .
- Synthesis : Synthesized via tandem 1,5-electrocyclization of N-hetarylnitrilimines, highlighting regioselectivity in triazole formation .
8-Imino-2-arylpyrimido[4,5-e][1,2,4]triazine-3,6(2H,5H)-dione
- Molecular Formula : Varies with aryl substituents (e.g., C₁₃H₁₁N₇O₂ for phenyl derivatives).
- Key Features: Contains an imino group at position 8 and aryl substitutions at position 2.
- Biological Activity: Demonstrates cytotoxic activity against MCF7 (breast adenocarcinoma) and K-562 (leukemia) cell lines, with IC₅₀ values in the micromolar range .
- Synthesis : Prepared via cyclization of arylhydrazones using 1,1'-carbonyldiimidazole (CDI), enabling diversity in aryl substituents .
3-Amino-5,7-Dimethylpyrimido[4,5-e]-1,2,4-triazine-6,8(5H,7H)-dione
- Molecular Formula : C₇H₈N₆O₂.
- Key Features: Features an amino group at position 3 and methyl groups at 5 and 7.
- Applications: Marketed as an industrial-grade chemical (CAS: 5445-11-4) with 99% purity, suggesting non-pharmaceutical uses such as material science or catalysis .
Structural and Functional Analysis
Table 1: Comparative Overview of Key Compounds
Key Observations :
The imino substitution in 2.2 introduces planarity and hydrogen-bonding capacity, critical for DNA interaction in cancer cells .
Substituent Effects: Methyl groups at 5 and 7 in the target compound enhance metabolic stability, as evidenced by favorable DMPK (drug metabolism and pharmacokinetics) profiles . Amino groups (e.g., in 2.3) may alter solubility but are underutilized in biological contexts due to industrial focus .
Synthetic Routes :
- Cycloaddition and electrocyclization dominate synthesis for triazolo derivatives , while CDI-mediated cyclization enables aryl diversity in cytotoxic analogs .
Q & A
Q. Methodological Answer :
- ¹H/¹³C-NMR : Assigns methyl groups (δ 2.79–3.45 ppm for N-CH₃) and aromatic protons (δ 6.6–8.3 ppm for fused rings) .
- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 410 for C₁₈H₁₆N₆O₅) .
- Elemental Analysis : Validates C, H, N content (e.g., C 55.61%, N 20.48%) .
- X-ray Crystallography : Resolves regioselectivity in fused ring systems .
Basic: How do the 5,7-dimethyl groups influence solubility and stability?
Q. Methodological Answer :
- Solubility : The dimethyl groups enhance lipophilicity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF) while reducing aqueous solubility .
- Stability : Methylation at N5/N7 reduces hydrolytic degradation of the triazine ring under acidic/alkaline conditions. Stability assays (e.g., pH 3–9 buffers, 37°C) are recommended for long-term storage studies .
Advanced: How can factorial design optimize reaction conditions for scale-up synthesis?
Methodological Answer :
Use a 2³ factorial design to test variables:
- Factors : Temperature (70°C vs. 100°C), solvent (ethanol vs. acetonitrile), and catalyst (Et₃N vs. DBU).
- Response Variables : Yield, purity, and reaction time.
- Analysis : ANOVA identifies significant interactions (e.g., ethanol + Et₃N at 100°C maximizes yield) .
Case Study : In , increasing amine equivalents from 1.1 to 4.5 mol improved substitution efficiency but required longer purification .
Advanced: What theoretical frameworks guide the design of analogs with enhanced bioactivity?
Q. Methodological Answer :
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to optimize π-π stacking with biological targets .
- Molecular Docking : Models interactions with enzymes (e.g., kinase ATP-binding pockets) to prioritize substituents at N5/N7 .
- QSAR Studies : Correlate substituent hydrophobicity (logP) with antimicrobial IC₅₀ values .
Advanced: How to resolve contradictions in reported biological activity data?
Q. Methodological Answer :
- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays (e.g., antimicrobial vs. anticancer) .
- Control Experiments : Rule out nonspecific cytotoxicity using cell viability assays (e.g., MTT) .
- Structural Confirmation : Verify regiochemistry (e.g., N5 vs. N7 substitution) via NOESY NMR to ensure correct compound identity .
Advanced: How to ensure regioselectivity during cyclization and substitution reactions?
Q. Methodological Answer :
- Kinetic Control : Lower temperatures (e.g., 70°C) favor N5 substitution due to steric accessibility .
- Directing Groups : Electron-withdrawing groups (e.g., chloroacetyl) guide cyclization to specific positions .
- In Situ Monitoring : Use TLC or HPLC-MS to track intermediate formation and adjust reaction time .
Advanced: What methodologies enable comparative studies with structural analogs?
Q. Methodological Answer :
- Structural-Activity Tables : Compare substituent effects (e.g., methyl vs. cyclohexyl at N7) on solubility and bioactivity .
- Thermodynamic Profiling : Measure melting points (e.g., 114°C vs. 134°C for analogs) to correlate crystallinity with stability .
- Biological Assays : Standardize protocols (e.g., MIC for antimicrobial activity) across analogs to ensure data comparability .
Advanced: How to elucidate mechanistic pathways for novel derivatives?
Q. Methodological Answer :
- Isotopic Labeling : Track ¹⁵N-labeled intermediates via MS to confirm reaction pathways .
- Kinetic Studies : Monitor pseudo-first-order rate constants under varying pH/temperature to identify rate-limiting steps .
- Computational Modeling : Simulate transition states (e.g., cycloadditions) using Gaussian software .
Advanced: What strategies improve purification efficiency for scaled-up synthesis?
Q. Methodological Answer :
- Hybrid Techniques : Combine column chromatography (for bulk impurities) with recrystallization (for final polishing) .
- HPLC Optimization : Use C18 columns with acetonitrile/water gradients (5–95%) to separate polar byproducts .
- Solvent Screening : Test binary mixtures (e.g., ethyl acetate/hexane vs. chloroform/methanol) for optimal crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
